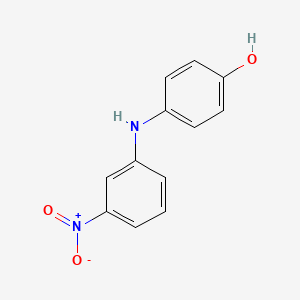
4-(3-Nitroanilino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Nitroanilino)phenol is an organic compound that features both a nitro group and a phenol group attached to an aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Nitroanilino)phenol typically involves the nitration of aniline derivatives followed by a coupling reaction with phenol. One common method is the nitration of 3-nitroaniline, which is then reacted with phenol under specific conditions to yield the desired product. The reaction conditions often include the use of strong acids like sulfuric acid or nitric acid as catalysts and maintaining a controlled temperature to ensure the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes followed by purification steps to isolate the compound. Techniques such as recrystallization and chromatography are often employed to achieve high purity levels. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Nitroanilino)phenol undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group, leading to the formation of different aniline derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents such as nitric acid, bromine, and sulfuric acid are commonly employed under controlled conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Aminophenol derivatives.
Substitution: Various substituted phenols and anilines depending on the specific reaction conditions
Scientific Research Applications
4-(3-Nitroanilino)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Nitroanilino)phenol involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, affecting their function and leading to various biological effects.
Pathways Involved: The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to oxidative stress and other cellular responses.
Comparison with Similar Compounds
- 2-Nitroaniline
- 3-Nitroaniline
- 4-Nitroaniline
Comparison: For instance, while 4-nitroaniline is primarily used in dye synthesis, 4-(3-Nitroanilino)phenol’s dual functional groups make it more versatile in various chemical reactions and applications .
Properties
CAS No. |
68142-11-0 |
|---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
4-(3-nitroanilino)phenol |
InChI |
InChI=1S/C12H10N2O3/c15-12-6-4-9(5-7-12)13-10-2-1-3-11(8-10)14(16)17/h1-8,13,15H |
InChI Key |
MBOYZYFXQWVGQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


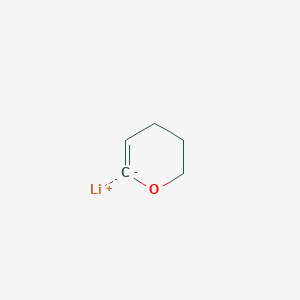

![(1E)-2-[6-[[amino-[(E)-[amino-(4-chloroanilino)methylidene]amino]methylidene]amino]hexyl]-1-[amino-(4-chloroanilino)methylidene]guanidine;2-hydroxyethanesulfonic acid](/img/structure/B14475883.png)
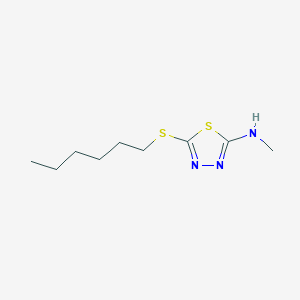
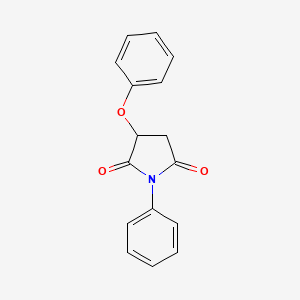
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
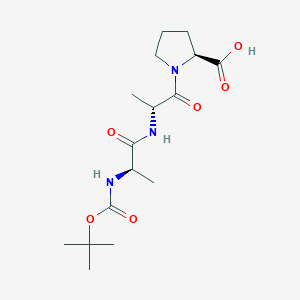
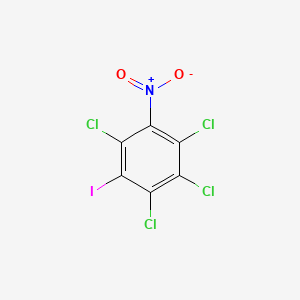
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
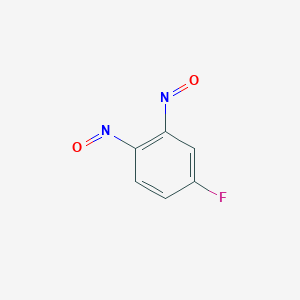
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)

![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
